molecular formula C22H14N2O9 B10887253 2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate)

2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate)

Cat. No.: B10887253
M. Wt: 450.4 g/mol
InChI Key: LJPUMIIBYLWUDG-UHFFFAOYSA-N
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Description

3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE is a complex organic compound with the molecular formula C20H12N2O8. It is characterized by the presence of nitrobenzoyl groups and an acetyl group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

Molecular Formula

C22H14N2O9

Molecular Weight

450.4 g/mol

IUPAC Name

[3-acetyl-4-(3-nitrobenzoyl)oxyphenyl] 3-nitrobenzoate

InChI

InChI=1S/C22H14N2O9/c1-13(25)19-12-18(32-21(26)14-4-2-6-16(10-14)23(28)29)8-9-20(19)33-22(27)15-5-3-7-17(11-15)24(30)31/h2-12H,1H3

InChI Key

LJPUMIIBYLWUDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE typically involves multiple steps, including the nitration of benzoyl compounds and subsequent esterification reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and organic solvents like dichloromethane. The process may also involve the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. The acetyl group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE
  • 4-{4-[(3-NITROBENZOYL)OXY]PHENOXY}PHENYL 3-NITROBENZOATE
  • 4-(1-METHYL-1-{4-[(3-NITROBENZOYL)OXY]PHENYL}ETHYL)PHENYL 3-NITROBENZOATE

Uniqueness

3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE is unique due to the presence of both acetyl and nitrobenzoyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

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